molecular formula C8H14Cl2N2O B1459654 [(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride CAS No. 1559059-77-6

[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride

Cat. No. B1459654
CAS RN: 1559059-77-6
M. Wt: 225.11 g/mol
InChI Key: RMGBCDIRVBBQJI-UHFFFAOYSA-N
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Description

“[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride” is a chemical compound with the CAS Number: 1559059-77-6 . It has a molecular weight of 225.12 and its IUPAC name is 1-(4-methoxypyridin-2-yl)-N-methylmethanamine dihydrochloride . This compound is used in scientific research and has a wide range of applications, including drug discovery, organic synthesis, and biochemistry studies.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-9-6-7-5-8(11-2)3-4-10-7;;/h3-5,9H,6H2,1-2H3;2*1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the web search results.

Scientific Research Applications

Synthetic Methodologies and Catalyst Development

One area of research involving related compounds focuses on synthetic methodologies, particularly in the development of new synthetic routes or intermediates for complex molecules. For example, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a complex molecule involving a pyridinyl moiety, highlighting the potential of such compounds in facilitating the synthesis of receptor antagonists with applications in neuroscience and pharmacology (Hirokawa, Horikawa, & Kato, 2000).

Catalysis and Organic Transformations

Pyridinyl compounds have also been explored as ligands in catalysis, which could be relevant for [(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride. Zulu et al. (2020) investigated palladium(II) complexes of pyridyl imine ligands as catalysts for the methoxycarbonylation of olefins, suggesting potential applications in industrial organic synthesis and material science (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Ethylene Oligomerization Studies

In the context of polymer science, pyridinyl-based nickel(II) complexes have been studied by Nyamato, Ojwach, and Akerman (2016) for their role in ethylene oligomerization, showcasing the utility of such compounds in the development of materials with specific properties (Nyamato, Ojwach, & Akerman, 2016).

Potential Antidote Applications

Furthermore, studies have explored related compounds for potential therapeutic applications, such as antidotes for poisoning. Eyer, Ladstetter, Schäfer, and Sonnenbichler (2004) investigated the stability and decomposition of a pyridinium compound in aqueous solutions, which could inform the stability and potential therapeutic uses of [(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride (Eyer, Ladstetter, Schäfer, & Sonnenbichler, 2004).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on handling, storage, and disposal of the compound, as well as first-aid measures in case of exposure.

properties

IUPAC Name

1-(4-methoxypyridin-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-9-6-7-5-8(11-2)3-4-10-7;;/h3-5,9H,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGBCDIRVBBQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CC(=C1)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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